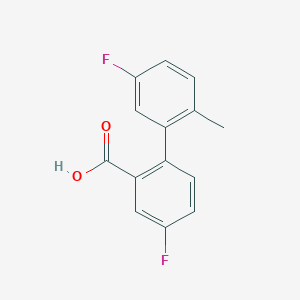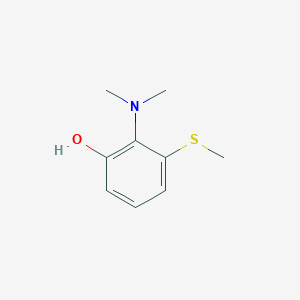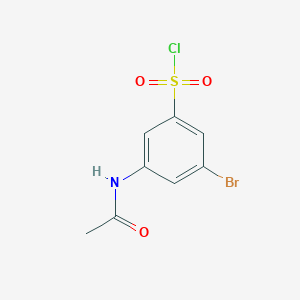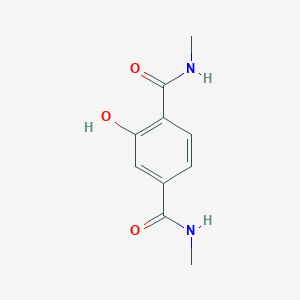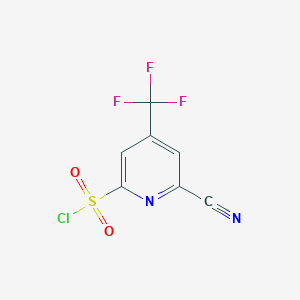
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a cyano group at the 6th position, a trifluoromethyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones . This process involves the use of chlorinating agents under controlled conditions to achieve the desired sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized to ensure high yield and purity of the final product, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction: The cyano and trifluoromethyl groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids may be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Oxidized Derivatives: Products formed by the oxidation of the cyano or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the development of bioactive compounds and as a tool for studying biological pathways.
Mecanismo De Acción
The mechanism of action of 6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride: Similar structure but with methyl groups instead of a trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Lacks the cyano and sulfonyl chloride groups but shares the trifluoromethyl-pyridine core.
Uniqueness
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both a cyano group and a trifluoromethyl group on the pyridine ring, along with the sulfonyl chloride group, makes it a versatile compound in synthetic chemistry and various applications .
Propiedades
Fórmula molecular |
C7H2ClF3N2O2S |
|---|---|
Peso molecular |
270.62 g/mol |
Nombre IUPAC |
6-cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H2ClF3N2O2S/c8-16(14,15)6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H |
Clave InChI |
BTWKCSOTJLHMKT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
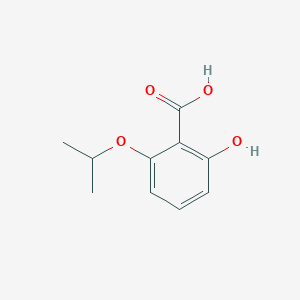


![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)
![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)

